5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethylpiperazine and sulfonyl groups. The final steps involve the formation of the pyrazolo[4,3-d]pyrimidin-7-one core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sildenafil impurity A: 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one.
Isobutyl sildenafil: Another similar compound with slight variations in the piperazine and alkyl groups.
Uniqueness
The uniqueness of 5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H37N7O5S |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H37N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15,20-21,25,27H,5-13H2,1-4H3,(H,26,31) |
InChI Key |
VFWADQWAFALVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=O)NC(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)NN1CCOC |
Origin of Product |
United States |
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